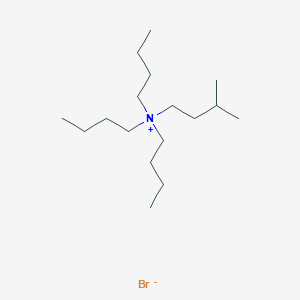
N,N,N-Tributyl-3-methylbutan-1-aminium bromide
Cat. No. B8507584
Key on ui cas rn:
43017-77-2
M. Wt: 336.4 g/mol
InChI Key: BMLCIGNUHOGOOJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07967999B2
Procedure details


Tri-n-butyl-isopentylammonium bromide can be synthesized using tri-n-butylamine and 1-bromo-3-methylbutane as starting materials, by the same method as the method for producing tri-n-butyl-n-pentylammonium bromide.



Identifiers


|
REACTION_CXSMILES
|
[Br-].[CH2:2]([N+:6]([CH2:16][CH2:17][CH2:18][CH3:19])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:7][CH2:8][CH:9]([CH3:11])C)[CH2:3][CH2:4][CH3:5].[CH2:20](N(CCCC)CCCC)CCC.[Br:33]CCC(C)C>>[Br-:33].[CH2:16]([N+:6]([CH2:2][CH2:3][CH2:4][CH3:5])([CH2:7][CH2:8][CH2:9][CH3:11])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:20])[CH2:17][CH2:18][CH3:19] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C(CCC)[N+](CCC(C)C)(CCCC)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCCC)(CCCC)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
